molecular formula C13H15BrN2 B11845447 6-Bromo-3-isopropyl-2-methylquinolin-4-amine

6-Bromo-3-isopropyl-2-methylquinolin-4-amine

Cat. No.: B11845447
M. Wt: 279.18 g/mol
InChI Key: HYYQJGMJUKPGGK-UHFFFAOYSA-N
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Description

6-Bromo-3-isopropyl-2-methylquinolin-4-amine is a chemical compound with the molecular formula C13H15BrN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-isopropyl-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-isopropyl-2-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

6-Bromo-3-isopropyl-2-methylquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-isopropyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: A simpler derivative of quinoline with similar chemical properties.

    3-Isopropyl-2-methylquinoline: Lacks the bromine atom but shares the quinoline core structure.

    4-Aminoquinoline: A well-known compound with antimalarial properties.

Uniqueness

6-Bromo-3-isopropyl-2-methylquinolin-4-amine is unique due to the combination of its bromine, isopropyl, and methyl substituents on the quinoline core. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

6-bromo-2-methyl-3-propan-2-ylquinolin-4-amine

InChI

InChI=1S/C13H15BrN2/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3,(H2,15,16)

InChI Key

HYYQJGMJUKPGGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)N)C(C)C

Origin of Product

United States

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